molecular formula C19H20N2O B2885580 N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide CAS No. 882282-13-5

N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide

Cat. No.: B2885580
CAS No.: 882282-13-5
M. Wt: 292.382
InChI Key: PDNBCTLMJPBYSO-UHFFFAOYSA-N
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Description

N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide is a synthetic organic compound that features an indole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Attachment of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction, where the indole derivative reacts with 4-(tert-butyl)benzoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can modify the benzamide group or the indole ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide would depend on its specific biological target. Generally, compounds with indole structures can interact with various proteins, enzymes, or receptors, modulating their activity. The benzamide moiety may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N1-(1H-indol-3-yl)-4-(tert-butyl)benzamide: Similar structure but with the indole ring attached at a different position.

    N1-(1H-indol-4-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness

N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide’s uniqueness lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group may affect its lipophilicity and membrane permeability, potentially enhancing its pharmacokinetic properties.

Properties

IUPAC Name

4-tert-butyl-N-(1H-indol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-19(2,3)14-9-7-13(8-10-14)18(22)21-17-6-4-5-16-15(17)11-12-20-16/h4-12,20H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNBCTLMJPBYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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